

What are the physical and chemical properties of 2-Methyl-3-nitroanisole?

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Compound of Interest

Compound Name: 2-Methyl-3-nitroanisole

Cat. No.: B1293961

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-Methyl-3-nitroanisole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Methyl-3-nitroanisole**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual workflows to facilitate understanding and application in a laboratory setting.

Chemical Identity

2-Methyl-3-nitroanisole, also known as 1-methoxy-2-methyl-3-nitrobenzene, is an aromatic organic compound.^[1] Its structure consists of a benzene ring substituted with a methoxy group, a methyl group, and a nitro group at positions 1, 2, and 3, respectively.

Identifier	Value
IUPAC Name	1-methoxy-2-methyl-3-nitrobenzene[1]
Synonyms	2-Methoxy-6-nitrotoluene, 3-Nitro-2-methylanisole
CAS Number	4837-88-1[1][2]
Molecular Formula	C ₈ H ₉ NO ₃ [1][3]
Molecular Weight	167.16 g/mol [1][2]
InChI Key	HQCZLEAGIOIIMC-UHFFFAOYSA-N[2]
SMILES String	COc1cccc(c1C)--INVALID-LINK--=O[2]

Physical Properties

The physical characteristics of **2-Methyl-3-nitroanisole** are summarized in the table below. These properties are crucial for handling, storage, and application in various experimental setups.

Property	Value
Appearance	Yellow to pale brown powder or crystalline powder[3]
Form	Solid[2]
Melting Point	54-56 °C[2][3]
Boiling Point	94-96 °C at 0.5 mmHg[3]
Density	1.2 ± 0.1 g/cm ³ [3]
Flash Point	>230 °F (>110 °C)[3]
Refractive Index	1.538[3]

Chemical Properties and Reactivity

2-Methyl-3-nitroanisole is a nitroaromatic compound, and its reactivity is influenced by the interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group on the aromatic ring. Information on specific reactions is limited, but its use in chemical synthesis studies has been noted.[2] A related compound, 2-Methyl-3-nitroaniline, is known to be incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.[4]

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of **2-Methyl-3-nitroanisole**.

Spectroscopy	Details
¹ H NMR	Spectra are available, providing information on the proton environments in the molecule.[1]
Mass Spectrometry	GC-MS data is available, with major peaks observed at m/z 92 and 150.[1]
Infrared (IR) Spectroscopy	FTIR spectra have been recorded, which can help in identifying functional groups.[1]
Raman Spectroscopy	FT-Raman spectra are also available.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of an organic compound such as **2-Methyl-3-nitroanisole**.

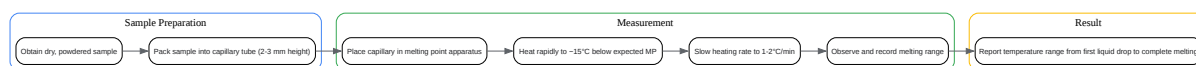
Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5][6]

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.^{[5][7][8]}
- **Heating:** The sample is heated rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.^{[5][7]}
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.^[5] For a pure compound, this range is typically narrow (0.5-1.0 °C).^{[5][6]}



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Workflow for Melting Point Determination.

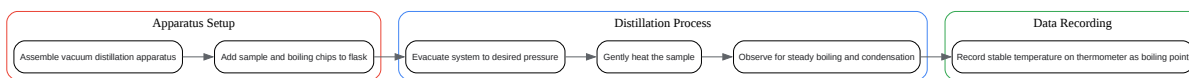
Boiling Point Determination (at reduced pressure)

Given that **2-Methyl-3-nitroanisole**'s boiling point is provided at reduced pressure, a simple distillation under vacuum would be the appropriate method.

Methodology:

- **Apparatus Setup:** A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a thermometer. The system is connected to a vacuum source.
- **Sample Placement:** The compound is placed in the round-bottom flask along with boiling chips.
- **Heating and Vacuum:** The system is evacuated to the desired pressure (e.g., 0.5 mmHg). The flask is then heated gently.

- Observation: The temperature is monitored. The boiling point is the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask, with a constant temperature reading on the thermometer.[8]



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Workflow for Boiling Point Determination under Vacuum.

Solubility Determination

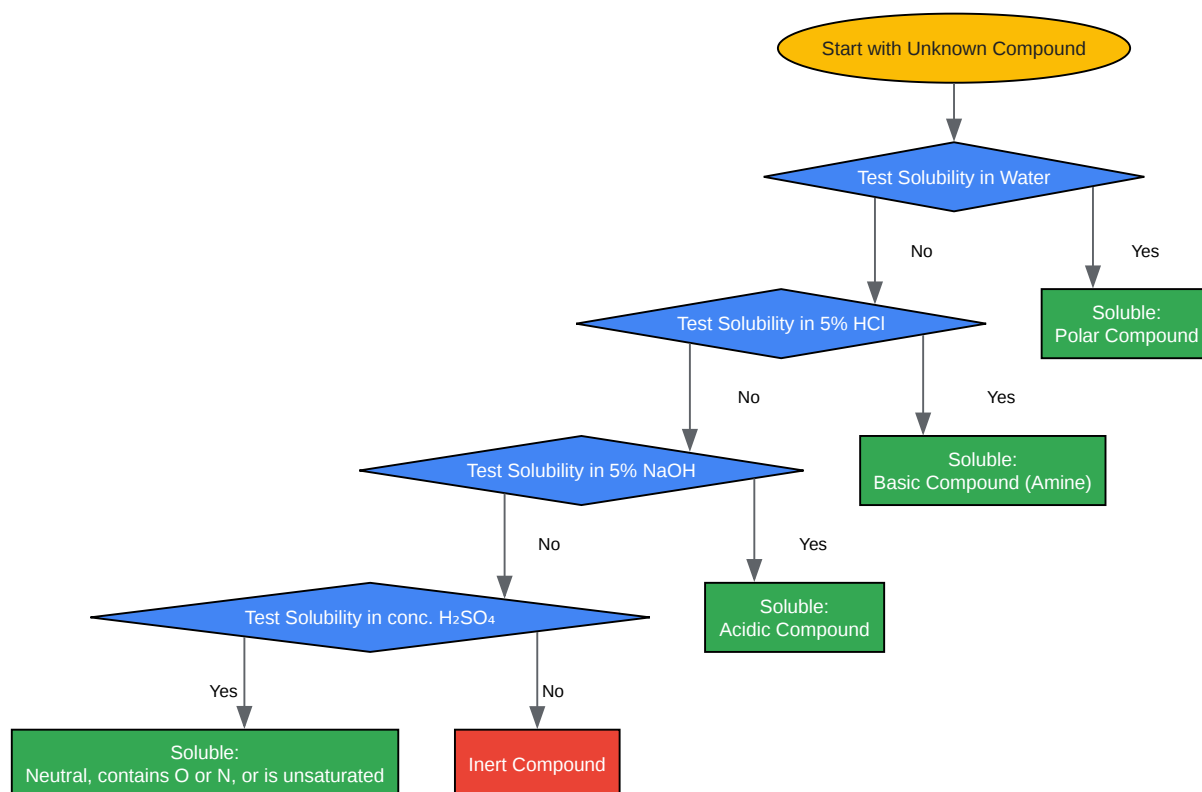
A systematic approach is used to determine the solubility of an organic compound in various solvents, which can provide insights into its polarity and functional groups.[9][10][11]

Methodology:

- Initial Test: A small amount of the compound (e.g., 20-30 mg) is added to a test tube containing about 1 mL of a solvent (e.g., water). The tube is shaken vigorously.[10][12] If the compound dissolves, it is considered soluble.
- Solvent Series: The solubility is tested in a series of solvents, typically starting with water, followed by diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄. [9][10][11]
- Interpretation:
 - Solubility in water: Suggests a polar compound, likely with a low number of carbon atoms. [11]
 - Solubility in 5% NaOH: Indicates an acidic compound (e.g., a phenol or carboxylic acid).[9][11]

- Solubility in 5% NaHCO_3 : Indicates a strongly acidic compound (e.g., a carboxylic acid).[9][12]
- Solubility in 5% HCl : Suggests a basic compound (e.g., an amine).[9][11]
- Solubility in cold, concentrated H_2SO_4 : Indicates the presence of a functional group that can be protonated, such as an alkene, alkyne, alcohol, ether, or ketone.
- Insolubility in all of the above: Suggests a neutral, nonpolar, or inert compound.[9]

Based on its structure, **2-Methyl-3-nitroaniso**le is expected to be insoluble in water and aqueous acid/base solutions but likely soluble in common organic solvents like diethyl ether, chloroform, and acetone.



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Logical Flow for Solubility Classification.

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